molecular formula C13H13NO2 B12279930 7-Isopropylquinoline-3-carboxylic acid

7-Isopropylquinoline-3-carboxylic acid

Cat. No.: B12279930
M. Wt: 215.25 g/mol
InChI Key: AOKQWKGKHAVVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isopropylquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound features a quinoline core with an isopropyl group at the 7th position and a carboxylic acid group at the 3rd position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

7-propan-2-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-8(2)9-3-4-10-5-11(13(15)16)7-14-12(10)6-9/h3-8H,1-2H3,(H,15,16)

InChI Key

AOKQWKGKHAVVCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=NC=C(C=C2C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core . The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the yield but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 7-Isopropylquinoline-3-methanol or 7-Isopropylquinoline-3-aldehyde.

    Substitution: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of 7-Isopropylquinoline-3-carboxylic acid is its use as an antimicrobial agent. Research has demonstrated that quinoline carboxylic acid derivatives exhibit potent antimicrobial activities against a range of pathogens, including both gram-positive and gram-negative bacteria. For instance, studies have shown that these compounds can effectively combat bacterial infections in agricultural and horticultural products, as well as in medical treatments for humans and animals .

Table 1: Antimicrobial Activity Against Various Pathogens

Pathogen TypeExamplesActivity Level
Gram-positive BacteriaStaphylococcus, StreptococcusHigh
Gram-negative BacteriaEscherichia coli, SalmonellaModerate to High
FungiCandida spp., Aspergillus spp.Moderate

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of quinoline derivatives, including 7-Isopropylquinoline-3-carboxylic acid, as inhibitors of Mycobacterium tuberculosis. Specific derivatives have shown promising activity against both replicating and non-replicating forms of the bacterium, with some compounds achieving significant inhibitory concentrations (MIC) that suggest their potential as therapeutic agents in tuberculosis treatment .

Table 2: Inhibitory Concentrations of Quinoline Derivatives Against Mycobacterium tuberculosis

CompoundMIC (μg/mL)Activity Description
7-Isopropyl derivative>16Effective against M. tuberculosis
Other derivativesVariesRange from ineffective to effective

Crop Protection

The antimicrobial properties of 7-Isopropylquinoline-3-carboxylic acid extend into agricultural applications, where it can be utilized to protect crops from bacterial and fungal diseases. The compound has been noted for its effectiveness in preventing soft rot in vegetables and other bacterial blights that affect crops such as rice and tomatoes .

Case Study: Efficacy Against Bacterial Wilt in Tomatoes

A field study demonstrated that applying formulations containing 7-Isopropylquinoline-3-carboxylic acid significantly reduced the incidence of bacterial wilt in tomato plants compared to untreated controls. The results indicated a reduction in disease severity by over 50%, showcasing the compound's potential as a biofungicide.

Mechanism of Action

The mechanism of action of 7-Isopropylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme . The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: An isomer with the nitrogen atom in a different position.

    Quinolone: A related compound with a carbonyl group at the 4th position.

Uniqueness: 7-Isopropylquinoline-3-carboxylic acid is unique due to the presence of both an isopropyl group and a carboxylic acid group on the quinoline core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

7-Isopropylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of 7-Isopropylquinoline-3-carboxylic Acid

The synthesis of 7-isopropylquinoline-3-carboxylic acid typically involves the reaction of isopropyl-substituted quinolines with carboxylic acid derivatives. Various methods have been developed, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The structural confirmation is usually performed using spectroscopic techniques such as NMR and IR spectroscopy.

Antibacterial Activity

7-Isopropylquinoline-3-carboxylic acid exhibits significant antibacterial properties. A study evaluated a series of quinoline derivatives for their antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions at the 3 and 7 positions showed enhanced activity compared to their unsubstituted counterparts. For instance, certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against E. coli .

CompoundBacterial StrainMIC (µg/mL)
7-Isopropylquinoline-3-carboxylic acidE. coli0.25
7-Isopropylquinoline-3-carboxylic acidS. aureus0.5

Anticancer Activity

Recent studies have highlighted the pro-apoptotic effects of quinoline derivatives, including those similar to 7-isopropylquinoline-3-carboxylic acid. Compounds from this class have shown promising results in inhibiting cancer cell proliferation across various lines, such as MCF-7 and HepG2 cells. For example, one derivative demonstrated an IC50 value of 20 nM against MCF-7 cells, indicating potent anticancer activity .

CompoundCancer Cell LineIC50 (nM)
Quinoline derivativeMCF-720
Quinoline derivativeHepG214

Structure-Activity Relationship (SAR)

The biological activity of 7-isopropylquinoline-3-carboxylic acid is influenced by its molecular structure. The presence of specific substituents at the 1 and 7 positions significantly affects its antibacterial and anticancer properties. For instance, methyl or amino groups at these positions enhance antibacterial potency .

Case Studies

Several case studies have documented the biological effects of quinoline derivatives:

  • Antibacterial Efficacy : A study involving a series of synthesized quinolines showed that those with a methylamino group at position one exhibited superior antibacterial activity against Gram-positive bacteria compared to standard treatments .
  • Cancer Cell Inhibition : Another investigation focused on the antiproliferative effects of various quinolone derivatives revealed that modifications at the carboxylic acid position could lead to enhanced cytotoxicity in cancer cells .

Q & A

Q. What methodologies are recommended for studying the environmental impact of 7-isopropylquinoline-3-carboxylic acid?

  • Methodological Answer : Conduct aquatic toxicity assays using Daphnia magna or Vibrio fischeri to assess EC50 values. Degradation studies in simulated wastewater (via UV/H2O2 treatment) quantify persistence. High-resolution mass spectrometry (HRMS) tracks transformation products for ecological risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.